molecular formula C29H26N2O8 B2706434 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 872198-63-5

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No.: B2706434
CAS No.: 872198-63-5
M. Wt: 530.533
InChI Key: CKGVNJZNGYGXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C29H26N2O8 and its molecular weight is 530.533. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking Study A study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues reveals significant broad spectrum antitumor activity. Compounds demonstrated 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking showed similar binding modes to known inhibitors, suggesting potential for cancer treatment applications (Ibrahim A. Al-Suwaidan et al., 2016).

Anti-inflammatory and Analgesic Agents Research on the synthesis of novel benzodifuranyl and related derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents found these compounds to exhibit significant COX-2 inhibitory activity, with some showing higher anti-inflammatory and analgesic activities than sodium diclofenac, a standard drug (A. Abu‐Hashem et al., 2020).

Src Kinase Inhibitory and Anticancer Activities An evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities highlighted the potential of these compounds in inhibiting cell proliferation of various cancer cell lines, including human colon carcinoma and breast carcinoma. This study suggests their utility in designing new anticancer therapies (Asal Fallah-Tafti et al., 2011).

Binding Characteristics of Selective Ligands The binding characteristics of novel and selective ligands for peripheral benzodiazepine receptors were explored, suggesting their utility in physiological and pathological processes, offering insights into receptor function and potential therapeutic targets (S. Chaki et al., 1999).

Structural Aspects and Properties A study on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides demonstrated unique gelation properties and fluorescence emission, indicating potential applications in material science and photophysical research (A. Karmakar et al., 2007).

Antibacterial Agents Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and exhibited broad-spectrum antibacterial activity against various microorganisms, suggesting their potential as antibacterial agents (Manoj N. Bhoi et al., 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O8/c1-4-37-19-8-5-17(6-9-19)28(33)21-14-31(22-13-25(36-3)24(35-2)12-20(22)29(21)34)15-27(32)30-18-7-10-23-26(11-18)39-16-38-23/h5-14H,4,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVNJZNGYGXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.